molecular formula C14H19NO3 B569923 7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 1770391-64-4

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B569923
CAS RN: 1770391-64-4
M. Wt: 249.31
InChI Key: LBBMTDTUHZAHRL-UHFFFAOYSA-N
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Description

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using several methods.

Scientific Research Applications

Excited State Hydrogen Atom Transfer in Solvent Wire Clusters

The study by Manca, Tanner, and Leutwyler (2005) explores the mechanism of excited-state hydrogen atom transfer (ESHAT) along solvent wire clusters attached to the aromatic molecule 7-hydroxyquinoline (7HQ). This research demonstrates the potential of quinoline derivatives in understanding molecular interactions and reaction pathways, specifically through H-atom transfer along a solvent wire as a series of Grotthuss-type translocation steps, highlighting their relevance in photochemistry and photophysics (Manca, Tanner, & Leutwyler, 2005).

Metabolism of 8-Aminoquinoline Antimalarial Agents

Research on the metabolism of 8-aminoquinoline antimalarial agents by Strother et al. (1981) reviews the effectiveness and metabolic pathways of quinoline derivatives used as antimalarial drugs. The study highlights the complexity of metabolizing these compounds, emphasizing their biological activities beyond simple drug interactions and shedding light on the pharmacokinetics and dynamics of quinoline-based drugs (Strother, Fraser, Allahyari, & Tilton, 1981).

Antioxidant Ethoxyquin and Its Analogues

De Koning (2002) reviews the antioxidant properties of ethoxyquin and its analogues, including quinoline derivatives, for their protective effects on polyunsaturated fatty acids in fish meal. This research illustrates the potential of quinoline compounds in food preservation and their antioxidative mechanisms, contributing to a better understanding of their applicability in maintaining food quality and safety (De Koning, 2002).

properties

IUPAC Name

7-(4-methoxybutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-8-2-3-9-18-12-6-4-11-5-7-14(16)15-13(11)10-12/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBMTDTUHZAHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCOC1=CC2=C(CCC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one

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